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molecular formula C14H16O B8544072 2-methyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one CAS No. 192444-21-6

2-methyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one

Cat. No. B8544072
M. Wt: 200.28 g/mol
InChI Key: NGMAFKIQHCGAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658673B2

Procedure details

According to the procedure of Bhattacharya et. al (Synth. Commun 1996., 26, 1775-1784.) a mixture of 1-(5,6,7,8-tetrahydro-naphthalen-2-yl)-propan-1-one (37.6 g), hexamethylenetetramine (44.9 g) and acetic anhydride (38.8 mL) is heated with stirring at 80° C. for 23 hours. The mixture is allowed to cool, and added slowly to a stirred mixture of ethyl acetate (200 mL) and aqueous sodium hydroxide (200 mL, 2M). The organic layer is separated, washed with aqueous HCl, brine, and dried (Na2SO4). The solvent is removed to give a brown oil. This is added cautiously to concentrated sulfuric acid (120 mL) and the resulting mixture is heated at 55° C. for 5 hours followed by room temperature for 18 hours. The reaction is diluted with water and extracted with dichloromethane. After drying (Na2SO4) the solvent is removed to give an oil. The product is purified by chromatography (silica, ethyl acetate/hexane) to give a geometrical mixture of isomers containing 2-Methyl-1,2,6,7,8,9-hexahydro-cyclopenta[.a.]naphthalen-3-one and the title compound.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
44.9 g
Type
reactant
Reaction Step One
Quantity
38.8 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
naphthalen-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[C:11](=[O:14])[CH2:12][CH3:13].[CH2:15]1N2CN3CN(C2)CN1C3.C(OC(=O)C)(=O)C.[OH-].[Na+].S(=O)(=O)(O)O.C1CC(=O)C=C2C=1C=CC=C2>O.C(OCC)(=O)C>[CH3:13][CH:12]1[C:11](=[O:14])[C:2]2=[CH:1][C:10]3[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=3[CH:4]=[C:3]2[CH2:15]1 |f:3.4|

Inputs

Step One
Name
Quantity
37.6 g
Type
reactant
Smiles
C1=C(C=CC=2CCCCC12)C(CC)=O
Name
Quantity
44.9 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
38.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
naphthalen-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1CC(C=C2C=CC=CC12)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring at 80° C. for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with aqueous HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
to give a brown oil
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is heated at 55° C. for 5 hours
Duration
5 h
WAIT
Type
WAIT
Details
followed by room temperature for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (Na2SO4) the solvent
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography (silica, ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a geometrical mixture of isomers
ADDITION
Type
ADDITION
Details
containing 2-Methyl-1,2,6,7,8,9-hexahydro-cyclopenta[.a

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
CC1CC=2C(=CC=3CCCCC3C2)C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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